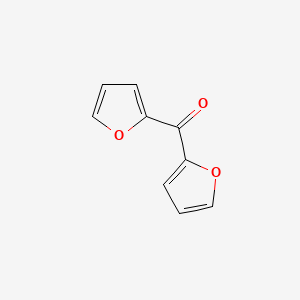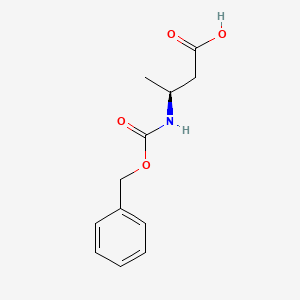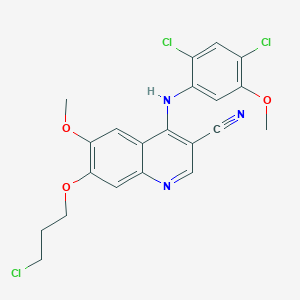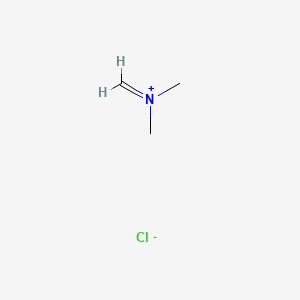
4-哌嗪-2-(三氟甲基)喹唑啉
描述
科学研究应用
4-Piperazino-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications includes investigations into its effects on cellular pathways and disease models.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
Target of Action
The primary target of 4-Piperazino-2-(trifluoromethyl)quinazoline is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
4-Piperazino-2-(trifluoromethyl)quinazoline interacts with the WRN helicase, inhibiting its function . This inhibition disrupts the DNA repair and replication processes, leading to genomic instability and the accumulation of DNA damage .
Biochemical Pathways
The inhibition of WRN helicase affects several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This leads to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a condition known as microsatellite instability (MSI) .
Result of Action
The result of 4-Piperazino-2-(trifluoromethyl)quinazoline’s action is the inhibition of cancer cell proliferation . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
生化分析
Biochemical Properties
4-Piperazino-2-(trifluoromethyl)quinazoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Piperazino-2-(trifluoromethyl)quinazoline is with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of kinases, thereby affecting downstream signaling pathways and cellular processes .
Cellular Effects
The effects of 4-Piperazino-2-(trifluoromethyl)quinazoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Piperazino-2-(trifluoromethyl)quinazoline has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 4-Piperazino-2-(trifluoromethyl)quinazoline involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases, and modulates their activity. The binding interaction can result in either inhibition or activation of the enzyme, depending on the context. Additionally, 4-Piperazino-2-(trifluoromethyl)quinazoline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperazino-2-(trifluoromethyl)quinazoline can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Piperazino-2-(trifluoromethyl)quinazoline is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Piperazino-2-(trifluoromethyl)quinazoline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Piperazino-2-(trifluoromethyl)quinazoline can result in toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
4-Piperazino-2-(trifluoromethyl)quinazoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle. By modulating these pathways, 4-Piperazino-2-(trifluoromethyl)quinazoline can alter the overall metabolic state of cells, affecting energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-Piperazino-2-(trifluoromethyl)quinazoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 4-Piperazino-2-(trifluoromethyl)quinazoline may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4-Piperazino-2-(trifluoromethyl)quinazoline is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Piperazino-2-(trifluoromethyl)quinazoline may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production .
准备方法
The synthesis of 4-Piperazino-2-(trifluoromethyl)quinazoline typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the reaction of 2-aminobenzonitrile with trifluoroacetic anhydride to form 2-(trifluoromethyl)quinazoline. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反应分析
4-Piperazino-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve desired outcomes.
Major Products: The major products formed depend on the specific reaction and conditions used.
相似化合物的比较
4-Piperazino-2-(trifluoromethyl)quinazoline can be compared with other quinazoline derivatives, such as:
4-Aminoquinazoline: Known for its use in the synthesis of pharmaceuticals.
2-(Trifluoromethyl)quinazoline: Shares a similar core structure but lacks the piperazine moiety.
4-(Dimethylamino)quinazoline: Used in various chemical reactions and studies. The uniqueness of 4-Piperazino-2-(trifluoromethyl)quinazoline lies in its combination of the trifluoromethyl group and the piperazine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGBZTUVZBWPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236877 | |
| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-99-5 | |
| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

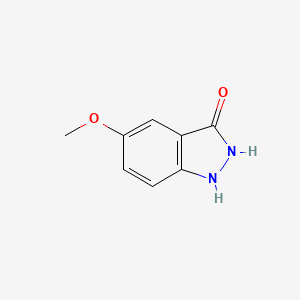
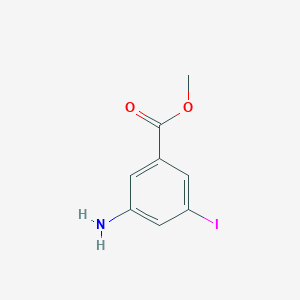

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
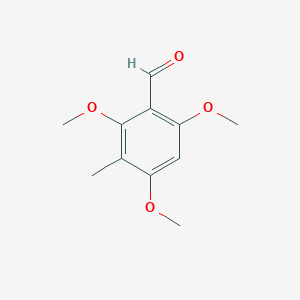
![ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1353598.png)
